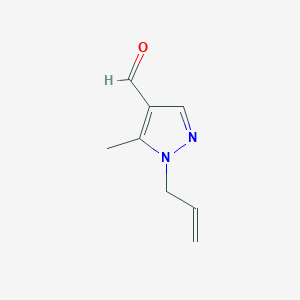
2-Amino-4-methylpyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Amino-4-methylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (DNA and RNA) and are involved in many biological processes. The specific structure of 2-amino-4-methylpyrimidine-5-carboxylic acid includes an amino group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position on the pyrimidine ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-amino-4-methylpyrimidine-5-carboxylic acid, can be achieved through various methods. One approach involves a microwave-assisted solution-phase method that starts with a Biginelli multicomponent reaction leading to dihydropyrimidine-2-thiones, which undergo several transformations to yield the desired pyrimidine derivatives . Another method includes the use of a FeCl2/Et3N binary catalytic system for the synthesis of related pyrrole derivatives, which demonstrates the versatility of catalytic systems in synthesizing pyrimidine-related structures .
Molecular Structure Analysis
The molecular structure of 2-amino-4-methylpyrimidine-5-carboxylic acid and its derivatives can be characterized by X-ray crystallography. Studies have shown that hydrogen bonding interactions play a crucial role in the formation of supramolecular structures involving pyrimidine derivatives. For instance, 2-amino-4-methylpyrimidine has been used to form organic salts with dicarboxylic acids, exhibiting unique supramolecular polymeric structures . These interactions are essential for understanding the binding and recognition processes of these compounds in biological systems.
Chemical Reactions Analysis
Pyrimidine derivatives participate in a variety of chemical reactions. They can form organic salts with carboxylic acids through hydrogen bonding . Additionally, they can undergo nucleophilic substitution reactions, as seen in the synthesis of 2-amino-5-halogenpyrimidine-4-carboxylic acids, where the methylsulfonyl group is displaced by primary and secondary aliphatic amines . These reactions are fundamental for the modification and functionalization of the pyrimidine core, allowing for the creation of a diverse array of compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of polyimides containing a pyrimidine unit has led to materials with excellent thermal stability and mechanical properties, highlighting the impact of the pyrimidine moiety on the properties of polymers . The solubility, melting points, and reactivity of these compounds can vary widely, depending on the nature of the substituents and the overall molecular architecture.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
2-Amino-4-methylpyrimidine-5-carboxylic acid has been utilized in various chemical syntheses. For instance, it has been used in the one-step construction of 2-substituted-4,6-diazaindoles. This process involves direct condensation with carboxylic acid derivatives, simplifying the synthesis by avoiding the need for protecting groups or oxidation-state adjustment (Song et al., 2009). Additionally, it serves as a key component in the synthesis of 2-amino-4-arylpyrimidine derivatives, showcasing its versatility in creating a variety of substituted pyrimidines (Matloobi & Kappe, 2007).
Supramolecular Chemistry
In the field of supramolecular chemistry, 2-amino-4-methylpyrimidine-5-carboxylic acid has been used to study hydrogen bonding interactions with dicarboxylic acids. This research has led to the development of unique supramolecular polymeric structures, which are significant for understanding proton transfer mechanisms (Mahapatra et al., 2011).
Crystal Structure Prediction
This compound has also been explored in crystal structure prediction, where its intermolecular interactions with 2-methylbenzoic acid in the crystalline solid state have been classified using cluster analysis and multivariate statistics. This research has potential implications for aiding in crystal structure prediction (Collins et al., 2010).
Interactions in Aqueous Solutions
The behavior of 4-amino-5-carboxy-2-methylpyrimidine, a closely related compound, has been compared in water to understand the equilibrium constants between its zwitterion and uncharged forms. This study provides insights into the behavior of similar compounds like 2-amino-4-methylpyrimidine-5-carboxylic acid in aqueous solutions (Hirai, 1966).
Potential in Pharmacological Applications
While focusing on non-drug-related applications, it's worth noting that derivatives of 2-amino-4-methylpyrimidine-5-carboxylic acid have been explored in pharmacological contexts, like in the search for antiplasmin drugs. This highlights the broader potential of the compound in various scientific fields (Isoda et al., 1980).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWNUQBBVGEJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390085 | |
| Record name | 2-Amino-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylpyrimidine-5-carboxylic acid | |
CAS RN |
769-51-7 | |
| Record name | 2-Amino-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)











